molecular formula C22H17ClN2O3 B2815853 1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate CAS No. 400076-65-5

1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate

Cat. No.: B2815853
CAS No.: 400076-65-5
M. Wt: 392.84
InChI Key: IIWJPQVJQNVOPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl N-(3-chlorophenyl)carbamate” is a complex organic molecule. It contains an indole group, which is a heterocyclic compound . These types of compounds are often found in many important synthetic drug molecules .


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through various routes involving multiple steps .


Molecular Structure Analysis

The molecular structure of this compound likely involves multiple rings, given the presence of the indole group. Indole is a bicyclic structure, consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Indole compounds are often crystalline and highly soluble in water and other polar solvents .

Scientific Research Applications

Synthesis and Chemistry

  • Facile Synthesis of Indoles : Indoles with oxygen-bearing substituents, similar in structure to the target compound, were synthesized using tert-butyl methoxy(or (triisopropylsilyl)oxy)-2-((trimethylsilyl)ethynyl)phenyl)carbamates and potassium tert-butoxide in tert-butyl alcohol (Kondo, Kojima, & Sakamoto, 1997).
  • Active Au(I) Catalysts : This compound was used in the Au(I)-catalyzed intramolecular hydroamination of N-allenyl carbamates and showed effectiveness in forming piperidine derivatives, demonstrating its utility in complex chemical reactions (Zhang et al., 2006).

Synthesis of Novel Compounds

  • Synthesis of Dihydro-2-(2-Phenyl-Indole-3-yl)-4-Aryl-1,5-Benzothiazepines : The compound was used as a starting material for synthesizing novel dihydro benzothiazepines, indicating its role in the creation of new chemical entities (Dandia, Sehgal, & Upreti, 1995).
  • Creation of Spiro Compounds : It was instrumental in the synthesis of new spiro compounds containing a carbamate group, highlighting its versatility in organic synthesis (Velikorodov et al., 2010).

Pharmaceutical Applications

  • Antibacterial Properties : Compounds structurally related to the target chemical were synthesized and tested for antibacterial activities against Gram-positive and Gram-negative bacteria, indicating potential pharmaceutical applications (Mulwad & Mir, 2008).
  • AChE/BChE Inhibition : Benzene-based carbamates, similar to the compound , were synthesized and tested for their ability to inhibit acetyl- and butyrylcholinesterase enzymes, which are relevant in the context of neurodegenerative diseases (Bąk et al., 2019).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. Many indole derivatives have diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .

Future Directions

Future research could explore the synthesis, properties, and potential applications of this compound. Given the biological activity of many indole derivatives, this compound could have potential uses in medical or pharmaceutical applications .

Properties

IUPAC Name

(1-benzyl-2-oxo-3H-indol-3-yl) N-(3-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3/c23-16-9-6-10-17(13-16)24-22(27)28-20-18-11-4-5-12-19(18)25(21(20)26)14-15-7-2-1-3-8-15/h1-13,20H,14H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIWJPQVJQNVOPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)OC(=O)NC4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.